molecular formula C14H27NO3 B12678958 Ethyl N-(2-sec-butyl-3-methyl-1-oxopentyl)glycinate CAS No. 93762-41-5

Ethyl N-(2-sec-butyl-3-methyl-1-oxopentyl)glycinate

Cat. No.: B12678958
CAS No.: 93762-41-5
M. Wt: 257.37 g/mol
InChI Key: AQVUPTVYWCWOKI-UHFFFAOYSA-N
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Description

Ethyl N-(2-sec-butyl-3-methyl-1-oxopentyl)glycinate (CAS 93762-41-5) is a high-purity chemical compound with the molecular formula C 14 H 27 NO 3 and a molecular weight of 257.37 g/mol . Characterized by a density of approximately 0.952 g/cm³ and a high boiling point of 364°C at 760 mmHg, this reagent is primarily valued in research as a specialized synthetic intermediate and building block for the development of more complex molecules . Its structure features a glycinate moiety, making it a valuable precursor in organic synthesis and medicinal chemistry research for constructing peptide mimetics or other biologically active compounds. The compound has been referenced in scientific literature spanning materials science and organic chemistry, indicating its utility in diverse research applications . Researchers utilize this compound For Research Use Only (RUO) to explore new synthetic pathways and develop novel materials or biochemical tools. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

93762-41-5

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

ethyl 2-[(2-butan-2-yl-3-methylpentanoyl)amino]acetate

InChI

InChI=1S/C14H27NO3/c1-6-10(4)13(11(5)7-2)14(17)15-9-12(16)18-8-3/h10-11,13H,6-9H2,1-5H3,(H,15,17)

InChI Key

AQVUPTVYWCWOKI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(C)CC)C(=O)NCC(=O)OCC

Origin of Product

United States

Preparation Methods

The preparation of EINECS 297-754-8 involves several synthetic routes and reaction conditions. Industrial production methods typically include:

    Chemical Synthesis: This involves the combination of specific reactants under controlled conditions to produce the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

    Purification: After synthesis, the compound undergoes purification processes to remove impurities. Techniques such as distillation, crystallization, and chromatography are commonly used.

    Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

EINECS 297-754-8 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide. The major products formed are typically oxides or hydroxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride. The major products formed are typically reduced forms of the original compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

Scientific Research Applications

EINECS 297-754-8 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of EINECS 297-754-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can result in the activation or inhibition of specific biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:
  • Electron-Withdrawing Groups (EWGs): Derivatives like ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (88% yield) benefit from EWGs that stabilize intermediates during condensation reactions .
  • Bulkier Substituents: Ethyl N-(diphenylmethylidene)glycinate requires Pd-catalyzed α-arylation, suggesting steric hindrance necessitates transition-metal mediation .
  • Aryl vs. Alkyl Substituents: Aryl-substituted glycinates (e.g., 4-chlorophenyl, phenyl) are synthesized via alkylation or condensation but exhibit lower yields (56–59%) compared to heterocyclic analogs, likely due to steric challenges .

Stability and Reactivity

  • Schiff Base Derivatives: Ethyl N-salicylideneglycinate derivatives exhibit enhanced stability via intramolecular hydrogen bonding, a feature absent in alkyl-substituted analogs .
  • Boc-Protected Derivatives: Ethyl N-[(2-Boc-amino)ethyl]glycinate is stable under hydrogenation conditions, critical for PNA monomer synthesis .
  • Safety Profile: Ethyl N-(4-chlorophenyl)glycinate lacks known hazards under OSHA guidelines, but derivatives like oxazine-containing glycinates may release toxic gases (e.g., CO, NOx) upon decomposition .

Application-Specific Performance

  • Heterocyclic Synthesis: Pyridinyl- and oxazine-substituted glycinates are preferred for constructing nitrogen-rich heterocycles due to their electrophilic α-carbon .
  • Peptide-Nucleic Acids (PNAs): Boc-protected derivatives are indispensable for acid-resistant PNA monomers, whereas diphenylmethylidene analogs enable covalent peptide-nucleic acid linkages .
  • Photophysical Properties: Salicylidene derivatives serve as tunable dyes, leveraging substituent-dependent fluorescence quenching mechanisms .

Biological Activity

Ethyl N-(2-sec-butyl-3-methyl-1-oxopentyl)glycinate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Glycosidase Inhibition : Similar to other compounds with glycosidase inhibitory properties, this compound may interfere with glycoprotein biosynthesis by inhibiting key enzymes involved in oligosaccharide processing. This can disrupt normal cellular functions and has implications in cancer therapies .
  • Antineoplastic Properties : Preliminary studies suggest that compounds structurally related to this compound exhibit antitumor activities. They may induce apoptosis in cancer cells through various pathways, including the disruption of microtubule formation and activation of caspases .
  • Immunomodulatory Effects : Some derivatives have shown potential in modulating immune responses, which can be beneficial in treating autoimmune diseases or enhancing anti-tumor immunity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study 1 : A study demonstrated that a similar glycosidase inhibitor significantly reduced tumor growth in animal models by promoting apoptosis and inhibiting cell proliferation. The compound was shown to affect glucose metabolism in cancer cells, leading to decreased energy production and increased cell death .
  • Study 2 : Research focusing on immunomodulatory effects indicated that compounds with similar structures could enhance the activity of T-cells against tumor cells. This suggests a potential role for this compound in cancer immunotherapy .

Comparative Data Table

Compound NameMechanism of ActionBiological ActivityReference
This compoundGlycosidase inhibitionAntitumor, Immunomodulatory
CastanospermineGlycosidase inhibitionAntiretroviral, Antitumor
SwainsonineMannosidase inhibitionCancer metastasis inhibition

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl N-(2-sec-butyl-3-methyl-1-oxopentyl)glycinate, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via reductive alkylation of Boc-protected amines with ethyl glyoxylate derivatives. For example, Boc-ethylenediamine reacts with ethyl glyoxylate hydrate under mild conditions to yield glycinate derivatives in near-quantitative yields without requiring chromatography . Key parameters include:

  • Catalyst : Use of organocatalysts like diarylprolinol for enantioselective aldol reactions (applicable to structurally related glyoxylates) .
  • Reaction Conditions : Maintain anhydrous conditions to avoid hydrolysis of the glyoxylate ester.
  • Purification : Recrystallization from ethanol/water mixtures can enhance purity (>98%) .

Q. How can the structural identity and purity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Analyze 1H^1\text{H}- and 13C^13\text{C}-NMR spectra to confirm the presence of the sec-butyl, methyl, and glycinate moieties.
  • Chromatography : HPLC with UV detection (λ = 220–254 nm) to assess purity (>98%) .
  • Melting Point : Compare observed melting points (e.g., 50–55°C) with literature values .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~285.3 for C14_{14}H25_{25}NO4_4) .

Advanced Research Questions

Q. What strategies can resolve contradictions in stereochemical outcomes during the synthesis of branched glycinate derivatives?

  • Methodological Answer :

  • Chiral Catalysis : Employ asymmetric organocatalysts (e.g., diarylprolinol) to control stereochemistry at the α-carbon of the glycinate moiety, as demonstrated in analogous aldol reactions .
  • Computational Modeling : Use DFT calculations to predict steric and electronic effects of the sec-butyl and methyl groups on reaction pathways.
  • Dynamic Kinetic Resolution : Optimize reaction temperature and solvent polarity to favor a single enantiomer .

Q. How does the steric bulk of the 2-sec-butyl-3-methyl group influence the compound’s reactivity in peptide coupling or organometallic reactions?

  • Methodological Answer :

  • Steric Mapping : Conduct X-ray crystallography or molecular docking studies to quantify steric hindrance around the glycinate’s amino group .
  • Reactivity Assays : Compare coupling efficiency (e.g., with EDCI/HOBt) against less hindered analogs. Data tables can quantify yields under varying conditions:
Coupling AgentYield (%)Purity (%)
EDCI/HOBt7295
DCC/DMAP6590
  • Kinetic Studies : Monitor reaction rates via 19F^{19}\text{F}-NMR (if fluorinated derivatives are used) to assess steric effects .

Q. What are the potential applications of this glycinate derivative in medicinal chemistry or catalysis?

  • Methodological Answer :

  • Bioactivity Screening : Test against G protein-coupled receptors (GPCRs) or ion channels using calcium flux assays, referencing structurally related compounds like GSK4112 .
  • Catalytic Studies : Evaluate its role as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling) by comparing turnover numbers (TON) with simpler glycinate ligands.
  • Structure-Activity Relationships (SAR) : Modify the sec-butyl/methyl substituents and correlate changes with biological or catalytic activity .

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